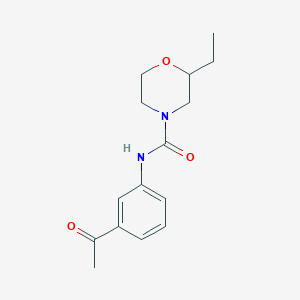
N-(3-ethylphenyl)-2-methylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethylphenyl)-2-methylmorpholine-4-carboxamide, also known as 4-EMC, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity in recent years due to its stimulating and euphoric effects. The chemical structure of 4-EMC is similar to other cathinones such as 4-MEC and 4-MMC.
Mecanismo De Acción
The exact mechanism of action of N-(3-ethylphenyl)-2-methylmorpholine-4-carboxamide is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, appetite, and other physiological functions.
Biochemical and Physiological Effects:
The use of N-(3-ethylphenyl)-2-methylmorpholine-4-carboxamide has been associated with a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. Long-term use of N-(3-ethylphenyl)-2-methylmorpholine-4-carboxamide may lead to addiction, tolerance, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-ethylphenyl)-2-methylmorpholine-4-carboxamide in lab experiments is its ability to produce consistent and predictable effects on the central nervous system. However, there are also limitations to its use, such as the potential for toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on N-(3-ethylphenyl)-2-methylmorpholine-4-carboxamide. These include investigating its potential as a therapeutic agent for various medical conditions, exploring its effects on different neurotransmitter systems, and developing new synthetic analogs with improved safety and efficacy profiles.
In conclusion, N-(3-ethylphenyl)-2-methylmorpholine-4-carboxamide is a synthetic compound that has gained popularity in recent years due to its stimulating and euphoric effects. It has been studied for its potential use in the treatment of various medical conditions and in scientific research to investigate the mechanism of action of cathinones. However, its use is associated with a range of biochemical and physiological effects and there are limitations to its use in lab experiments. Future research should focus on exploring its therapeutic potential and developing new synthetic analogs with improved safety and efficacy profiles.
Métodos De Síntesis
The synthesis of N-(3-ethylphenyl)-2-methylmorpholine-4-carboxamide involves the reaction of 3-ethylphenylacetonitrile with methylmorpholine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of N-(3-ethylphenyl)-2-methylmorpholine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-ethylphenyl)-2-methylmorpholine-4-carboxamide has been studied for its potential use in the treatment of various medical conditions such as depression, anxiety, and post-traumatic stress disorder. It has also been used in scientific research to investigate the mechanism of action of cathinones and their effects on the central nervous system.
Propiedades
IUPAC Name |
N-(3-ethylphenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-12-5-4-6-13(9-12)15-14(17)16-7-8-18-11(2)10-16/h4-6,9,11H,3,7-8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAALZRERZHFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)N2CCOC(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-methylmorpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7513263.png)






![2-imidazo[1,2-a]pyridin-2-yl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513329.png)




![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)